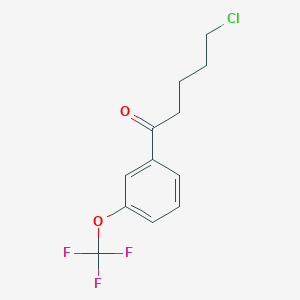

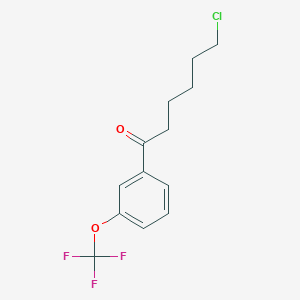

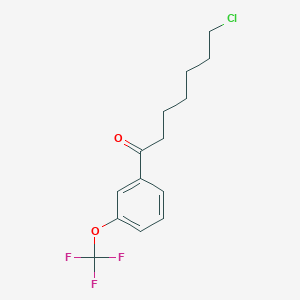

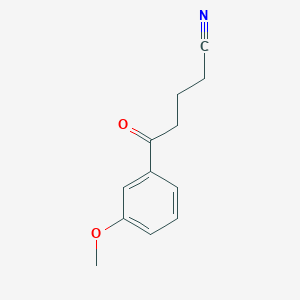

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Photodissociation Dynamics and Bond Dissociation

The compound 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone and its derivatives have been studied for their photodissociation dynamics. Research by Indulkar et al. (2011) delved into the dissociation dynamics of related compounds at 234 nm, highlighting the primary process of C-Br bond dissociation and suggesting the significance of non-adiabatic curve crossing in these dynamics. This study provides insights into the dissociation mechanisms and the distribution of the resulting fragments, contributing to our understanding of the photophysics of halogenated compounds (Indulkar et al., 2011).

Chemical Synthesis and Reaction Studies

1-[3-(Trifluoromethy1)pheny1]-2-propanone, closely related to the target compound, was synthesized from 1-bromo-3-(trifluoromethyl)benzene, showcasing the compound's utility in chemical synthesis. The high yield of 82.5% under specific conditions underscores its potential in synthetic organic chemistry (Qiao Lin-lin, 2009).

Zhao et al. (2010) examined the reactions of a similar compound, 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with benzenethiols, yielding both addition-elimination and substitution products. This study adds to the versatility of such compounds in creating a variety of chemical structures, further expanding their applicability in synthetic chemistry (Zhao et al., 2010).

Application in CO2 Fixation and Catalysis

Ma et al. (2020) explored the use of 3-Bromo-1,1,1-trifluoro-2-propanol, a compound closely related to the target molecule, in the chemical fixation of CO2 with epoxides, yielding cyclic carbonates. This study is particularly relevant for its implications in CO2 capture and utilization, presenting an environmentally beneficial application (Ma et al., 2020).

Synthesis of Fluorine-containing Heterocycles

Kamitori (2003) used 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, a derivative of the target compound, as a synthetic equivalent for trifluoropyruvaldehyde in synthesizing fluorine-containing heterocycles. The successful synthesis of 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline underscores the compound's utility in the synthesis of complex, fluorine-containing structures (Kamitori, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJVMIDCCINQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645244 |

Source

|

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-59-2 |

Source

|

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)